molecular formula C12H17NO3 B14661155 4-N,N-Bis(2-hydroxyethyl)-aminoacetophenone CAS No. 40673-64-1

4-N,N-Bis(2-hydroxyethyl)-aminoacetophenone

Cat. No.: B14661155
CAS No.: 40673-64-1
M. Wt: 223.27 g/mol
InChI Key: VLMBOVYUGIBBER-UHFFFAOYSA-N
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Description

4-N,N-Bis(2-hydroxyethyl)-aminoacetophenone is an organic compound with the molecular formula C11H15NO3. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. This compound is valued for its role as an analytical reagent, particularly in the determination of specific metal ions like copper, chromium, and iron .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,N-Bis(2-hydroxyethyl)-aminoacetophenone typically involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under the influence of a catalyst . The reaction conditions are moderate, and the process is relatively straightforward, making it suitable for industrial production. The high-performance liquid chromatography purity of the obtained product is more than 99% .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route, ensuring high purity and yield. The process is designed to be environmentally friendly, with safe operation and moderate reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-N,N-Bis(2-hydroxyethyl)-aminoacetophenone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution.

Scientific Research Applications

4-N,N-Bis(2-hydroxyethyl)-aminoacetophenone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-N,N-Bis(2-hydroxyethyl)-aminoacetophenone involves its interaction with specific molecular targets and pathways. The compound acts as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in analytical chemistry for the determination of metal ion concentrations .

Comparison with Similar Compounds

Similar Compounds

  • 4-N,N-Bis(2-hydroxyethyl)amino benzaldehyde
  • N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
  • 4-Aminobenzaldehyde
  • 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde
  • 4-(4-Morpholinyl)benzaldehyde
  • 4-(Dimethylamino)benzaldehyde
  • 4-(1-Piperidinyl)benzaldehyde

Uniqueness

4-N,N-Bis(2-hydroxyethyl)-aminoacetophenone is unique due to its high purity and specific applications in metal ion determination. Its ability to form stable complexes with metal ions sets it apart from other similar compounds .

Properties

CAS No.

40673-64-1

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

1-[4-[bis(2-hydroxyethyl)amino]phenyl]ethanone

InChI

InChI=1S/C12H17NO3/c1-10(16)11-2-4-12(5-3-11)13(6-8-14)7-9-15/h2-5,14-15H,6-9H2,1H3

InChI Key

VLMBOVYUGIBBER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(CCO)CCO

Origin of Product

United States

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